![molecular formula C11H12ClN3S B128670 6-Chloro-2-piperazino-1,3-benzothiazole CAS No. 153025-29-7](/img/structure/B128670.png)
6-Chloro-2-piperazino-1,3-benzothiazole
Overview
Description
6-Chloro-2-piperazino-1,3-benzothiazole (6-Cl-2-PBZT) is a heterocyclic compound that has found its way into a variety of scientific applications. It is a member of the piperazino-benzothiazole family and is composed of a benzothiazole ring, a piperazine ring, and a chlorine atom. 6-Cl-2-PBZT has been studied for its potential uses in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Anticancer and Anti-inflammatory Activities :
- Derivatives of 6-Chloro-2-piperazino-1,3-benzothiazole have been synthesized and evaluated for their potential in anticancer and anti-inflammatory activities. A particular compound with 6-chloro substitution demonstrated a selective influence on cancer cell lines, while others exhibited significant anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Anti-acetylcholinesterase Activity :
- Certain benzothiazole derivatives, including those with a this compound structure, have been synthesized and identified as potential anticholinesterase agents. These compounds demonstrated inhibitory effects when compared to standard drugs like Donepezil (Mohsen et al., 2014).
Antiproliferative and Anti-HIV Activities :
- A series of compounds based on this compound were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some compounds showed remarkable effects on specific leukemia cell lines. However, these compounds did not demonstrate activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Antinociceptive Activity :
- This compound derivatives were synthesized and assessed for their antinociceptive activity using various tests. Some synthesized compounds showed significant antinociceptive activity in tests like tail flick, tail clip, hot plate, and writhing tests (Önkol et al., 2012).
Antimicrobial Activity :
- New pyridine derivatives incorporating this compound structures were synthesized and exhibited variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Activity :
- Fluorinated benzothiazolo imidazole compounds, which include this compound derivatives, showed promising anti-microbial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Angiolytic Role in Tumor Suppression :
- Novel piperazine-benzothiazole analogues, including those with the this compound structure, have been shown to inhibit angiogenesis, a critical parameter in tumoral development. One compound in particular demonstrated significant antiproliferative efficacy (Al‐Ghorbani et al., 2016).
Antitumor Agents Development :
- Research into benzothiazole, benzimidazole, and benzoxazole derivatives, which include the 6-chloro-2-piperazino structure, has led to the development of potential antitumor agents. These compounds have shown promising antitumor activity against various human cancer cell lines (Xiang et al., 2012).
properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTVOYPBKNRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372617 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153025-29-7 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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